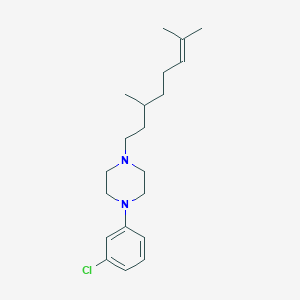
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
Mécanisme D'action
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are activated by serotonin. By binding to these receptors, 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can modulate the activity of downstream signaling pathways, leading to changes in cellular function and behavior. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pain perception. It can also affect mood, cognition, and anxiety, although the exact nature of these effects is still being studied. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a biphasic dose-response curve, with low doses producing stimulant-like effects and higher doses producing sedative-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine in lab experiments is its well-characterized pharmacology. Its effects on the serotonin system have been extensively studied, and it is relatively easy to administer and measure. However, one limitation of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine is its potential for off-target effects, as it can bind to other receptors besides the serotonin receptors. Additionally, its biphasic dose-response curve can make it difficult to interpret results at higher doses.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine's effects on the serotonin system may make it a useful tool for modulating mood and cognition. Another area of interest is its potential as a tool for studying the role of serotonin in pain perception and thermoregulation. Finally, further research is needed to understand the potential off-target effects of 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine and to develop more selective compounds that can be used to study the serotonin system.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. The purity of the final product can be improved through recrystallization and chromatography.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been used extensively in scientific research as a tool to study the serotonin system. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in pain perception and thermoregulation.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(3,7-dimethyloct-6-enyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2/c1-17(2)6-4-7-18(3)10-11-22-12-14-23(15-13-22)20-9-5-8-19(21)16-20/h5-6,8-9,16,18H,4,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJREHKHXDHXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
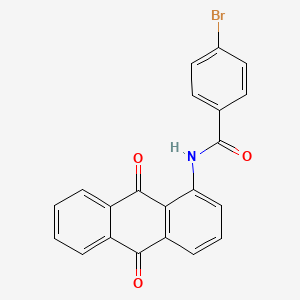
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
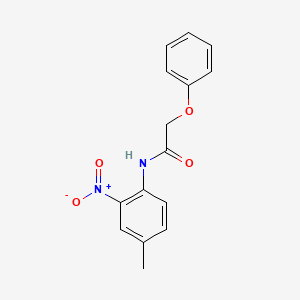
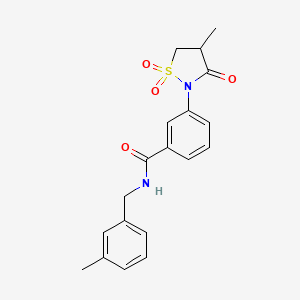
![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
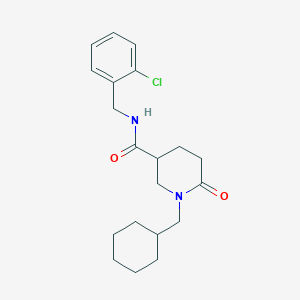
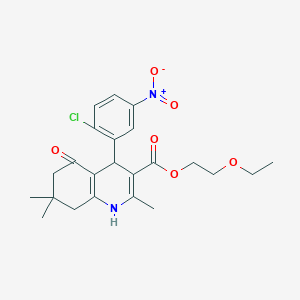
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
